molecular formula C13H8BrNO B1315247 3-bromoacridin-9(10H)-one CAS No. 1140-92-7

3-bromoacridin-9(10H)-one

Cat. No. B1315247
CAS RN: 1140-92-7
M. Wt: 274.11 g/mol
InChI Key: CFYAMZGPAYCDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Acridin-9(10H)-one (acridone, AD) features an orthogonal and highly rigid conformation . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .


Chemical Reactions Analysis

Acridin-9(10H)-one (acridone, AD) has been used as an acceptor to construct a series of deep-blue TADF emitters . By extending the π-skeleton of the carbazole donor by tuning the peripheral groups on the carbazole ring to slightly increase the donor strength, both the energy splittings between the S1 (1CT) and T1 (3LE) states and the T1 and T2 (3CT) states were gradually reduced .


Physical And Chemical Properties Analysis

Acridin-9(10H)-one (acridone, AD) based TADF materials have been shown to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .

Scientific Research Applications

Antimalarial Properties

Research has shown that certain derivatives of 3-Bromoacridin-9(10H)-one, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones, exhibit significant potential as antimalarial agents. These compounds have been systematically synthesized and tested, revealing potent activity against clinically relevant malaria isolates with promising physicochemical properties and minimal cross-resistance (Cross et al., 2011).

DNA Interaction and Antitumor Activity

N10-alkylated 2-bromoacridones, closely related to 3-Bromoacridin-9(10H)-one, have been identified as potent antitumor compounds. Their interaction with DNA has been extensively studied, revealing specific binding constants and mechanisms of action. These studies have helped in understanding the drug-DNA interaction and potential chemical enhancements to improve binding affinity for better therapeutic outcomes (Thimmaiah et al., 2015).

Interaction with Ions

The interaction of 4,5-Diacetamidoacridine-9(10H)-one with different ions has been a subject of study, revealing complex behaviors like association and deprotonation events. This research is crucial for understanding the physicochemical properties of the compound and its derivatives in various environments (Lin et al., 2007).

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of different derivatives of 3-Bromoacridin-9(10H)-one, providing essential insights into their chemical properties and potential applications in various fields (Okoh, 2005).

Antibacterial Activity

Research has also explored the antibacterial activity of certain derivatives of 3-Bromoacridin-9(10H)-one, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These studies are foundational in the development of new antibacterial agents (Sakram et al., 2019).

Mechanism of Action

The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3LE states to the 1CT state, a high KRISC of 1.1 × 10^6 s^−1 is realized simultaneously .

Future Directions

Acridin-9(10H)-one (acridone, AD) based TADF materials have shown promise in the field of organic light-emitting diodes (OLEDs), exhibiting external quantum efficiencies of 17.4% and 17.3% in doped OLEDs . This suggests potential future directions in the development of high-efficiency OLEDs.

properties

IUPAC Name

3-bromo-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYAMZGPAYCDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487396
Record name 3-bromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromoacridin-9(10H)-one

CAS RN

1140-92-7
Record name 3-bromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromoacridin-9(10H)-one
Reactant of Route 2
Reactant of Route 2
3-bromoacridin-9(10H)-one
Reactant of Route 3
Reactant of Route 3
3-bromoacridin-9(10H)-one
Reactant of Route 4
Reactant of Route 4
3-bromoacridin-9(10H)-one
Reactant of Route 5
Reactant of Route 5
3-bromoacridin-9(10H)-one
Reactant of Route 6
Reactant of Route 6
3-bromoacridin-9(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.